

Application Notes and Protocols for Preparing Physalaemin Solutions in Cell Culture

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Compound of Interest

Compound Name: *Physalaemin*

Cat. No.: *B10773353*

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Introduction

Physalaemin is a potent tachykinin peptide originally isolated from the skin of the frog *Physalaemus fuscimaculatus*. As a structural and functional analog of Substance P (SP), **physalaemin** is a powerful tool for studying tachykinin receptors, particularly the neurokinin-1 (NK1) receptor.^[1] Its high affinity for the NK1 receptor makes it a valuable agonist for investigating cellular signaling pathways, smooth muscle contraction, and neurogenic inflammation.^[1] These application notes provide detailed protocols for the preparation and use of **physalaemin** solutions in cell culture experiments, ensuring reproducibility and accuracy in your research.

Data Presentation

Physalaemin Properties and Recommended Concentrations

Property	Value	Source
Molecular Weight	1265.45 g/mol	[1]
Solubility		
DMSO	Soluble. A stock solution can be made.	[2][3]
Water/PBS	Sparingly soluble. Dilute from a DMSO stock.	[4][5]
Storage of Stock Solution	-20°C or -80°C for long-term storage.	
Working Concentration Range	Nanomolar (nM) to low micromolar (μM) range.	[6]
Reported EC50	In the nanomolar range for phosphatidylinositol hydrolysis in CHO cells expressing the human NK-1 receptor.	[6]
Threshold Concentration	~100-150 pg/mL for contractile response in guinea pig ileum.	

Experimental Protocols

Protocol 1: Preparation of Physalaemin Stock Solution

This protocol describes the preparation of a 1 mM stock solution of **physalaemin** in Dimethyl Sulfoxide (DMSO).

Materials:

- **Physalaemin** peptide (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

- Calibrated micropipettes and sterile tips

Procedure:

- Calculate the required mass: To prepare 1 mL of a 1 mM stock solution, calculate the mass of **physalaemin** needed using its molecular weight (1265.45 g/mol).
 - $\text{Mass (mg)} = 1 \text{ mM} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 1265.45 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 1.265 \text{ mg}$
- Aliquot **physalaemin**: Carefully weigh 1.265 mg of lyophilized **physalaemin** powder and transfer it to a sterile microcentrifuge tube. To avoid weighing very small amounts, it is recommended to weigh a larger mass (e.g., 5 mg) and dissolve it in a proportionally larger volume of DMSO.
- Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **physalaemin**.
- Vortexing: Vortex the tube thoroughly until the peptide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol details the dilution of the **physalaemin** stock solution to the desired working concentration for cell culture experiments.

Materials:

- 1 mM **Physalaemin** stock solution in DMSO
- Pre-warmed, sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

- Calibrated micropipettes and sterile tips

Procedure:

- Thawing the Stock Solution: Thaw a single aliquot of the 1 mM **physalaemin** stock solution at room temperature.
- Intermediate Dilution (optional but recommended): To improve accuracy, perform an intermediate dilution. For example, dilute the 1 mM stock 1:100 in sterile cell culture medium to create a 10 μ M intermediate solution.
- Final Dilution: Further dilute the intermediate solution (or the stock solution directly for higher concentrations) into pre-warmed cell culture medium to achieve the final desired working concentration. For example, to prepare 1 mL of a 100 nM working solution from a 10 μ M intermediate stock, add 10 μ L of the 10 μ M solution to 990 μ L of cell culture medium.
- Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a control solution containing the same final concentration of DMSO as the highest concentration of **physalaemin** used. This will account for any effects of the solvent on the cells. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.
- Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of **physalaemin** or the vehicle control.
- Incubation: Incubate the cells for the desired period according to your experimental design.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium levels in response to **physalaemin** stimulation using a fluorescent calcium indicator.

Materials:

- Cells expressing the NK1 receptor (e.g., CHO-K1/NK1 stable cell line, HEK293 cells transiently transfected with NK1 receptor).[7]
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

- Pluronic F-127 (to aid in dye loading)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
- **Physalaemin** working solutions
- Positive control (e.g., ionomycin)
- Fluorescence microplate reader with kinetic reading capabilities and appropriate filters

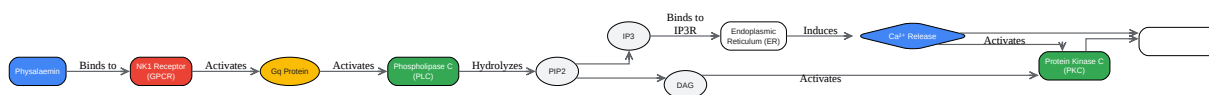
Procedure:

- Cell Seeding: Seed the NK1 receptor-expressing cells into a black, clear-bottom 96-well microplate at an appropriate density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2-5 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
 - Remove the culture medium from the cells and add the dye loading solution to each well.
 - Incubate the plate at 37°C for 30-60 minutes in the dark.
- Washing: Gently wash the cells 2-3 times with pre-warmed Assay Buffer to remove extracellular dye. After the final wash, add fresh Assay Buffer to each well.
- Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the agonist.
- Agonist Addition and Kinetic Measurement:
 - Program the instrument to automatically add the **physalaemin** working solutions (and controls) to the wells.
 - Immediately begin kinetic measurement of the fluorescence signal for a period sufficient to capture the peak response and subsequent decline (e.g., 2-5 minutes).

- Data Analysis:
 - Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F_0) to obtain the fluorescence ratio (F/F_0).
 - Determine the peak response for each concentration of **physalaemin**.
 - Plot the peak response against the logarithm of the **physalaemin** concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

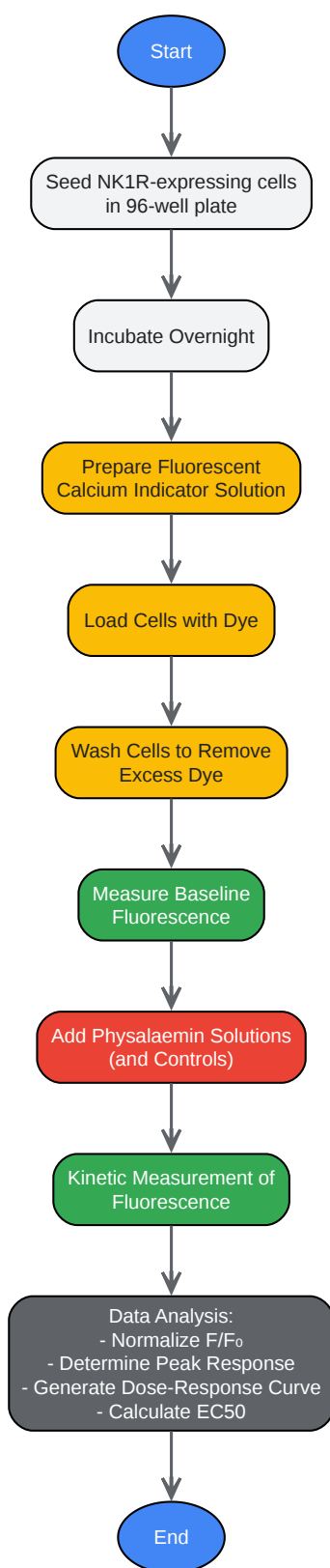
Physalaemin Signaling Pathway



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Caption: **Physalaemin-NK1 Receptor Signaling Pathway.**

Experimental Workflow for Calcium Mobilization Assay



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